S-(4-Fluorophenyl)-S-methyl-sulfoximine
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOEAWASXYEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635311-89-6 | |
| Record name | (4-fluorophenyl)(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine typically involves the reaction of 4-fluoroaniline with methyl sulfoxide in the presence of an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the sulfoximine by further oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(4-Fluorophenyl)-S-methyl-sulfoximine undergoes various chemical reactions, including:
Oxidation: The sulfoximine group can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Arylation Reactions
One of the prominent applications of S-(4-Fluorophenyl)-S-methyl-sulfoximine is in N-arylation reactions. These reactions can be catalyzed by copper or palladium complexes, allowing for the formation of various N-aryl sulfoximines. For instance, studies have demonstrated that this compound can be efficiently arylated using arylboronic acids under mild conditions, yielding products in moderate to high yields (67%-91%) .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| N-Arylation with Ar-Boronic Acids | 67-91% | CuI catalyst in MeOH at RT |
| Aroylation | 67-82% | Iodine as oxidant |
Formation of Heterocycles
Sulfoximines serve as intermediates in the synthesis of heterocyclic compounds. The incorporation of the sulfoximine moiety allows for further functionalization, leading to complex molecular architectures that are valuable in drug discovery .
Anticancer and Antimicrobial Activities
Research indicates that sulfoximines exhibit significant biological activities, including anticancer and antimicrobial properties. The introduction of fluorinated groups, such as in this compound, enhances these activities due to improved pharmacokinetic profiles and increased lipophilicity .
Chiral Ligands in Asymmetric Synthesis
Sulfoximines are also utilized as chiral ligands in asymmetric synthesis. Their ability to coordinate with metal centers facilitates enantioselective transformations, which are crucial in synthesizing chiral drugs .
Agricultural Chemistry
In agricultural applications, sulfoximines have been explored as potential agrochemicals due to their herbicidal properties. The fluorinated derivatives may offer enhanced efficacy against specific plant species while minimizing environmental impact .
Case Study: Copper-Catalyzed N-Arylation
A detailed study demonstrated the successful N-arylation of this compound using various arylboronic acids under copper catalysis. This method not only provided high yields but also showcased the versatility of this compound in forming diverse arylated products .
Another significant study assessed the antimicrobial activity of this compound against different bacterial strains. The results indicated a promising profile that warrants further investigation into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism by which S-(4-Fluorophenyl)-S-methyl-sulfoximine exerts its effects involves its interaction with specific molecular targets. The sulfoximine group can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a potent inhibitor in biochemical pathways.
Comparison with Similar Compounds
S-Methyl-S-phenylsulfoximine
- Structure : Lacks the 4-fluorophenyl group (replaced by phenyl).
- Properties :
- Applications: Precursor for chiral auxiliaries and catalysts . Used in stereoselective synthesis of 4-aminobenzothiazines .
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
L-Buthionine Sulfoximine (BSO)
- Structure : Features a buthionine side chain instead of aryl groups.
- Properties :
- Applications :
Role of the 4-Fluorophenyl Substituent
The 4-fluorophenyl group in S-(4-Fluorophenyl)-S-methyl-sulfoximine introduces:
- Steric Effects: Causes nonplanar molecular conformations due to repulsion with adjacent groups, as seen in fluorophenyl-containing porphyrins .
- Electronic Effects : Fluorine's electron-withdrawing nature increases acidity of α-hydrogens and stabilizes intermediates in reactions .
- Metabolic Stability : Enhances resistance to oxidative degradation, a trait valuable in drug design .
Comparative Data Table
Biological Activity
S-(4-Fluorophenyl)-S-methyl-sulfoximine is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 173.21 g/mol
- Functional Group : Sulfoximine group, characterized by a sulfur atom bonded to both nitrogen and oxygen.
The presence of the 4-fluorophenyl group enhances the compound's reactivity and biological activity, making it a subject of interest for various therapeutic applications.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The sulfoximine group can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein functions. The fluorophenyl moiety improves binding affinity and specificity towards certain biological targets, positioning it as a potent inhibitor in biochemical pathways.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, which is critical for its potential therapeutic applications. The compound's ability to interact with biological macromolecules makes it a candidate for drug development.
Antibacterial and Antifungal Properties
Sulfoximines, including this compound, have been studied for their antibacterial and antifungal properties. These bioactive compounds can disrupt microbial growth, making them potential candidates for developing new antimicrobial agents .
Case Studies
- Antitumor Activity : this compound has shown promise in preclinical models for its antitumor effects. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity .
- Psychostimulant Abuse : Compounds related to this compound have been evaluated for their effect on dopamine transporters (DAT), showing potential in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine .
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Nucleophilic Substitution Reactions : The compound can be synthesized through nucleophilic substitutions involving sulfoxides or sulfides.
- Coupling Reactions : It can also be generated via coupling reactions with electrophiles, which is crucial for developing more complex organic molecules .
Research Findings Summary Table
Q & A
Q. What is the optimized synthetic route for S-(4-Fluorophenyl)-S-methyl-sulfoximine, and which parameters critically influence yield and purity?
A three-step synthesis involves:
Sulfilimine formation : Reacting sulfide with NHCN, t-BuOK, and NBS in MeOH at room temperature.
Oxidation : Treating the intermediate with m-CPBA in EtOH to form the sulfoximine.
Hydrolysis : Using 50% HSO at 110°C, followed by neutralization and purification.
Critical parameters include:
- Stoichiometry (e.g., 1:1.8 ratio of sulfide to NHCN).
- Reaction monitoring via TLC to avoid over-oxidation.
- Purification via flash chromatography (hexane/EtOAC gradients) .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : , , and NMR identify key signals (e.g., S–CH at δ ~3.2 ppm, aromatic F coupling patterns).
- X-ray crystallography : SHELX software refines crystal structures, resolving chirality at sulfur. High-resolution data (>1.0 Å) reduce twinning risks .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]).
- HPLC : Purity >98% confirmed via reverse-phase methods .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what methods determine enantiomeric excess (ee)?
- Chiral HPLC : Use chiral stationary phases (e.g., amylose derivatives) with hexane/iPrOH mobile phases. Retention time differences ≥2 min indicate separation.
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze NMR splitting patterns.
- Circular dichroism (CD) : Correlate Cotton effects with absolute configuration .
Q. What strategies enhance the reactivity of this compound in cross-coupling reactions?
- Ligand design : Introduce electron-withdrawing groups (e.g., –CF) to increase sulfoximine’s electrophilicity.
- Catalytic systems : Use Pd(OAc) with Xantphos ligands in DMF at 80°C to accelerate Buchwald–Hartwig couplings.
- Pre-activation : Convert to sulfoximine boronates via Miyaura borylation for Suzuki reactions .
Q. How should researchers address contradictions between crystallographic data and solution-phase spectroscopic results?
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., axial/equatorial S–O isomerism).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric/electronic biases.
- Solvent interactions : Analyze NOESY correlations to assess hydrogen bonding in solution .
Q. What computational approaches predict the pharmacological potential of this compound derivatives?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity.
- Molecular docking : Screen against targets (e.g., Plk1 kinase) using AutoDock Vina. High-affinity binding (ΔG < −8 kcal/mol) suggests inhibitory potential.
- ADMET prediction : SwissADME evaluates Lipinski compliance and CNS permeability .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
